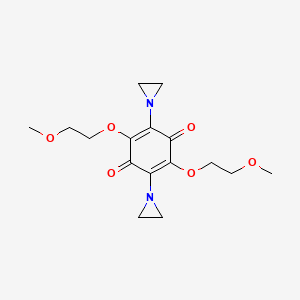
Aziridyl benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridyl benzoquinone is an antineoplastic agent which has been studied as a mutagen and as a carcinogenic agent.
科学的研究の応用
Antitumor Activity in Brain Tumors
Aziridyl benzoquinone, known as 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone or AZQ, has been studied for its antitumor activity, particularly in high-grade gliomas. Curt et al. (1983) observed limited improvement in tumor size reduction and disease stabilization in patients with high-grade glioma treated with AZQ. This drug, designed for lipid solubility to penetrate the central nervous system, showed activity in patients with poor prognosis (Curt et al., 1983).
Mitochondrial Toxicity and Cellular Responses
Oberc-Greenwood et al. (1983) found that AZQ causes selective mitochondrial destruction and induces cellular reactions like chromatin condensation and endoplasmic reticulum dilation. This suggests that apart from its known alkylating activity, AZQ has significant mitochondrial toxicity, which might contribute to its antitumor properties (Oberc-Greenwood et al., 1983).
Pharmacokinetics and Dosage
Schilsky et al. (1982) conducted a Phase I trial of AZQ, analyzing its pharmacokinetics in previously treated patients with advanced cancer. They recommended a dose of 20 mg/sq m for Phase II trials. This study provides important insights into the tolerability and dosage parameters for AZQ in a clinical setting (Schilsky et al., 1982).
CNS Penetration and Pharmacology
Egorin et al. (1984) investigated the pharmacology of AZQ, emphasizing its ability to penetrate the central nervous system (CNS) and brain-tumor tissue. They found no significant advantage to intracarotid infusion of AZQ, suggesting its effective CNS penetration via other routes (Egorin et al., 1984).
DNA Damage Induction
King et al. (1984) explored the DNA-damaging effects of AZQ in Chinese hamster ovary cells, finding that it induces DNA strand breaks and cross-links. These effects were rapidly rejoined or disappeared after drug removal, indicating a complex interaction with cellular DNA (King et al., 1984).
Clinical Efficacy in Brain Tumors
Schold et al. (1984) evaluated the efficacy of AZQ in treating recurrent primary anaplastic brain tumors. They observed clinical and radiographic improvements in a subset of patients, with mild hematologic toxicity, highlighting AZQ's potential in brain tumor therapy (Schold et al., 1984).
Biochemical Activation to Free Radical Species
Gutiérrez et al. (1982) studied the biochemical activation of AZQ to its free radical species, highlighting its antitumor mechanism involving enhanced electron flow from NADPH to oxygen, indicating its redox-active nature in antitumor activity (Gutiérrez et al., 1982).
Stability and HPLC Assay
Cheung et al. (2001) developed a stability-indicating HPLC assay for RH1, a water-soluble analog of AZQ, providing crucial data for its aqueous stability, essential for clinical evaluation and drug formulation (Cheung et al., 2001).
特性
CAS番号 |
800-24-8 |
|---|---|
製品名 |
Aziridyl benzoquinone |
分子式 |
C16H22N2O6 |
分子量 |
338.36 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3 |
InChIキー |
ASWYYIAZATTZLB-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
正規SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
外観 |
Solid powder |
melting_point |
80.0 °C |
その他のCAS番号 |
800-24-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione 2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone 2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone 2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone Bayer A 139 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



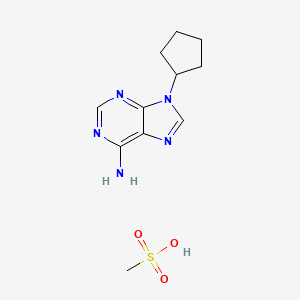
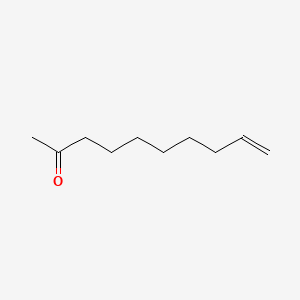
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)
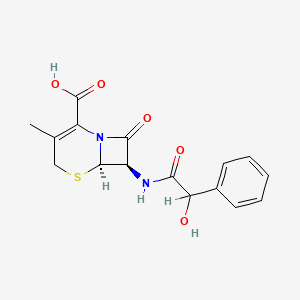
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
![4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione](/img/structure/B1666377.png)
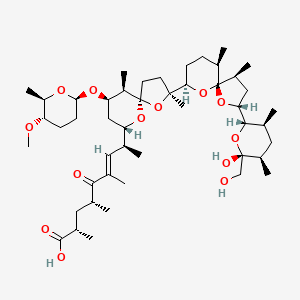
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)
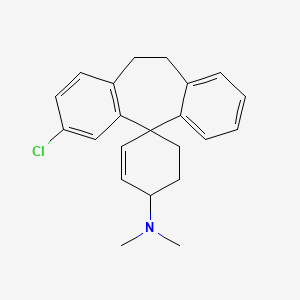
![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)